tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 733757-77-2) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a tert-butyl carbamate group at position 5 and a methyl substituent at position 1. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-13-14(10)4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWOTBKMDVRWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856702 | |
| Record name | tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-56-2 | |
| Record name | tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at positions 1, 3, and 5 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects on Reactivity: The 3-hydroxymethyl derivative (CAS: 1330765-07-5) is more reactive in nucleophilic substitutions due to the -CH₂OH group, whereas the 3-amino analog (CAS: 398491-64-0) participates in condensation reactions . Halogenated variants (e.g., 3-iodo) are pivotal in cross-coupling reactions for drug diversification .
Synthetic Accessibility :
- The 1-methyl derivative (CAS: 733757-77-2) is synthesized via alkylation of pyrazolo-pyridine precursors using methyl halides under basic conditions, similar to the method for 1-isopropyl analogs (NaH/2-bromopropane in THF) .
- tert-Butyl carbamate protection at position 5 is a common strategy to enhance stability during multi-step syntheses .
Safety Profiles: The 3-hydroxymethyl analog exhibits acute toxicity (skin corrosion, eye irritation) and requires stringent handling protocols . No specific hazards are reported for the 1-methyl derivative, though general precautions for carbamates (e.g., respiratory protection) are advised .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is typically synthesized via cyclization reactions using tert-butyl carbamate precursors. Key steps include:
- Nucleophilic substitution to introduce the tert-butoxycarbonyl (Boc) protecting group.
- Ring-closing reactions under reflux with catalysts like palladium or copper to form the pyrazolo-pyridine core .
- Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product in >85% yield .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks due to acute toxicity (oral LD₅₀: 300 mg/kg in rats) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and confirms bicyclic geometry .
- NMR Spectroscopy : Key signals include δ 1.45 ppm (tert-butyl protons) and δ 3.85 ppm (methyl group on pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Matches theoretical [M+H]⁺ (e.g., m/z 293.1754) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during structural characterization?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects causing signal splitting, such as restricted rotation in the bicyclic system .
- 2D NMR (COSY, NOESY) : Identifies through-space correlations between protons in the pyrazolo-pyridine ring and tert-butyl group .
- Cross-Validation with Computational Models : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .
Q. What strategies optimize catalytic efficiency in the synthesis of derivatives with modified substituents (e.g., halogenation at the 3-position)?
- Methodology :
- Catalyst Screening : Pd(PPh₃)₄ improves coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) but requires inert atmospheres .
- Solvent Optimization : Use DMF for polar intermediates or THF for non-polar halogenation agents (e.g., NBS) .
- Reaction Monitoring : TLC (Rf: 0.5 in EtOAc/hexane) tracks progress and minimizes byproducts .
Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation products form?
- Methodology :
- Forced Degradation Studies :
- Acidic Conditions (pH 2) : Hydrolysis of the Boc group generates 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine (confirmed via LC-MS) .
- Basic Conditions (pH 12) : Ring-opening at the pyridine nitrogen forms a diketone intermediate .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 1.0 mL/min flow) .
Q. What computational approaches predict the compound’s reactivity in biological systems (e.g., kinase inhibition)?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets in kinases (e.g., CDK2) with binding energies ≤ -8.5 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzymatic assays .
- Metabolic Pathway Prediction (SwissADME) : Estimate CYP3A4-mediated oxidation as the primary metabolic route .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
